molecular formula C17H20BrN3O4S B4365773 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4365773
M. Wt: 442.3 g/mol
InChI Key: NSJVKTZROSPEQQ-UHFFFAOYSA-N
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Description

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenoxy group, a furoyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

The synthesis of 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.

    Formation of 4-bromophenoxyacetic acid: This involves the reaction of 4-bromophenol with chloroacetic acid under basic conditions.

    Synthesis of 4-bromophenoxyacetyl chloride: This is done by reacting 4-bromophenoxyacetic acid with thionyl chloride.

    Formation of 2-{5-[(4-bromophenoxy)methyl]-2-furoyl}hydrazinecarbothioamide: This involves the reaction of 4-bromophenoxyacetyl chloride with 2-furoylhydrazine in the presence of a base.

    Final compound formation: The final step involves the reaction of the intermediate with 3-methoxypropylamine to yield the target compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the hydrazinecarbothioamide moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE can be compared with other similar compounds, such as:

    2-{5-[(4-chlorophenoxy)methyl]-2-furoyl}-N-(3-methoxypropyl)hydrazinecarbothioamide: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    2-{5-[(4-fluorophenoxy)methyl]-2-furoyl}-N-(3-methoxypropyl)hydrazinecarbothioamide: The presence of a fluorine atom can lead to different chemical and biological properties.

    2-{5-[(4-methylphenoxy)methyl]-2-furoyl}-N-(3-methoxypropyl)hydrazinecarbothioamide: The methyl group may influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[[5-[(4-bromophenoxy)methyl]furan-2-carbonyl]amino]-3-(3-methoxypropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4S/c1-23-10-2-9-19-17(26)21-20-16(22)15-8-7-14(25-15)11-24-13-5-3-12(18)4-6-13/h3-8H,2,9-11H2,1H3,(H,20,22)(H2,19,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJVKTZROSPEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NNC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
Reactant of Route 4
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
2-({5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}CARBONYL)-N~1~-(3-METHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE

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